4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the pyrimidine intermediate with a suitable hydrazine derivative, such as 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, under reflux conditions.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.
Substitution: The chloro group at the 4-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the 1,5-dimethyl substitution on the pyrazole ring.
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the 2-(1-methoxyethyl) substitution on the pyrimidine ring.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring entirely.
Uniqueness
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the 1,5-dimethyl-1H-pyrazol-4-yl and 2-(1-methoxyethyl) substitutions
Properties
Molecular Formula |
C12H15ClN4O |
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Molecular Weight |
266.73 g/mol |
IUPAC Name |
4-chloro-6-(1,5-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-9(6-14-17(7)3)10-5-11(13)16-12(15-10)8(2)18-4/h5-6,8H,1-4H3 |
InChI Key |
XKGVRRVZAMTANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl |
Origin of Product |
United States |
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